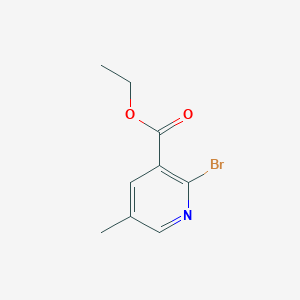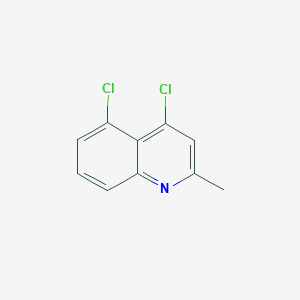
4,5-Dichloro-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,5-Dichloro-2-methylquinoline” is a chemical compound with the molecular formula C10H7Cl2N . It is a two-ring heterocyclic compound . The exact properties and applications of this specific compound are not widely documented in the literature.
Synthesis Analysis
The synthesis of quinoline and its analogues has been a subject of interest in the field of synthetic organic chemistry due to its versatile applications . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “4,5-Dichloro-2-methylquinoline” consists of a quinoline core with chlorine atoms at the 4 and 5 positions and a methyl group at the 2 position . The molecular weight of this compound is 212.08 .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research indicates that derivatives of 4,5-Dichloro-2-methylquinoline exhibit potent antimicrobial activities. For instance, compounds isolated from Citrullus colocynthis fruits, including 4-methylquinoline analogs, have demonstrated significant activities against foodborne bacteria, suggesting their potential as natural preservatives to enhance food safety and quality (Min-Gi Kim et al., 2014). Furthermore, novel chloroquinoline derivatives have been synthesized and evaluated for their antimicrobial activities, indicating promising applications in developing new antibacterial and antifungal agents (S. Murugavel et al., 2018).
Pharmaceutical Applications
4,5-Dichloro-2-methylquinoline derivatives have been explored for their pharmaceutical applications, particularly in the synthesis of compounds with potential anticancer activities. A study reported the synthesis and evaluation of 2,4-Dichloro-6-methylquinoline for its cytotoxic and apoptotic activity against human oral carcinoma cell lines, highlighting its potential as an anti-cancer agent (R. Somvanshi et al., 2008). Another research project focused on the development of tubulin-polymerization inhibitors targeting the colchicine site, utilizing the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, demonstrating significant in vitro cytotoxic activity and inhibition of tubulin assembly (Xiao-Feng Wang et al., 2014).
Chemical Structure and Spectroscopy Studies
The synthesis, characterization, and computational studies of biologically important hydroxyhaloquinolines and their derivatives have provided insights into their structure-activity relationships. These studies involve spectroscopic characterization and thermal analysis of divalent transition metal complexes of 8-hydroxyquinoline derivatives, offering valuable information for the design of new molecules with enhanced pharmacological properties (G. Małecki et al., 2010; K. .. Patel, H. S. Patel, 2017).
Eigenschaften
IUPAC Name |
4,5-dichloro-2-methylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFJONOGDIDNDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-methylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

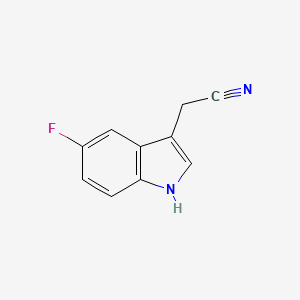
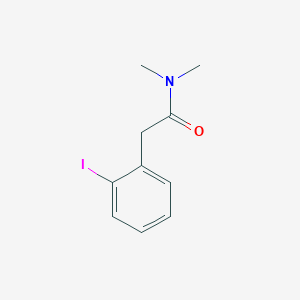
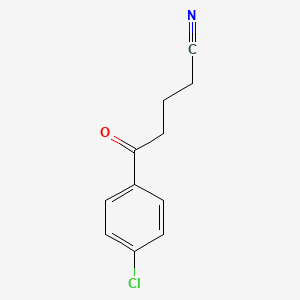
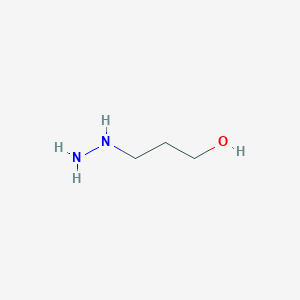
![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)
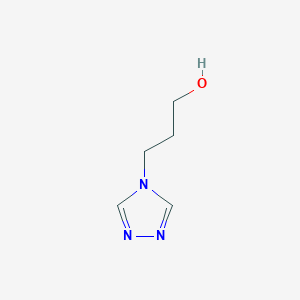
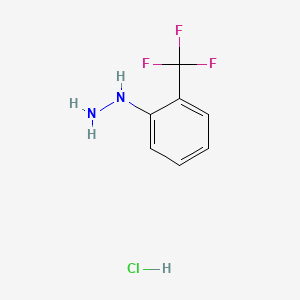
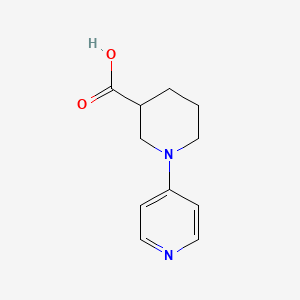
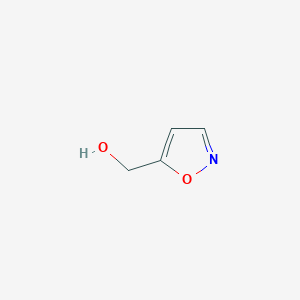
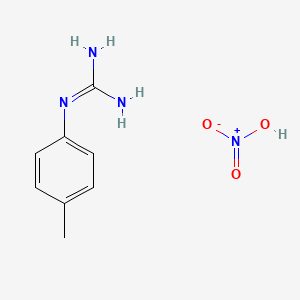
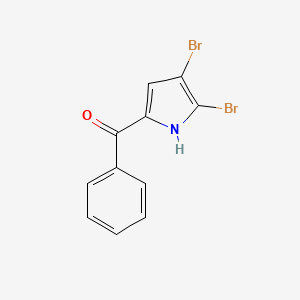
![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)
